molecular formula C21H16N2 B167795 1,3,4-Triphenyl-1H-pyrazole CAS No. 1666-85-9

1,3,4-Triphenyl-1H-pyrazole

Cat. No.: B167795
CAS No.: 1666-85-9
M. Wt: 296.4 g/mol
InChI Key: AXRVRVKZFJPHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Triphenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Triphenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction typically uses a catalyst such as vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole in high purity and yield .

Another method involves the palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum. This method also provides excellent yields and is practical for industrial applications .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of green catalysts, such as vitamin B1, and metal-free catalysis are preferred due to their environmental benefits and reusability . These methods ensure high efficiency and sustainability in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Triphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and dihydropyrazoles. These products have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

1,3,4-Triphenyl-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-Triphenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidases, enzymes involved in the metabolism of biogenic amines. This inhibition is achieved through reversible binding to the active site of the enzyme, preventing the oxidation of amines . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triphenyl-1H-pyrazole: Similar in structure but differs in the position of the phenyl groups.

    1,3-Diphenyl-1H-pyrazole: Lacks one phenyl group compared to 1,3,4-Triphenyl-1H-pyrazole.

    1-Phenyl-3-methyl-1H-pyrazole: Contains a methyl group instead of phenyl groups at certain positions.

Uniqueness

This compound is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical and biological properties. This arrangement enhances its stability and makes it a versatile compound for various applications .

Properties

IUPAC Name

1,3,4-triphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)22-21(20)18-12-6-2-7-13-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRVRVKZFJPHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339397
Record name 1,3,4-Triphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666-85-9
Record name 1,3,4-Triphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4-Triphenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1,3,4-Triphenyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1,3,4-Triphenyl-1H-pyrazole
Reactant of Route 4
1,3,4-Triphenyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1,3,4-Triphenyl-1H-pyrazole
Reactant of Route 6
1,3,4-Triphenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.